5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
Description
This compound features a quinazolin-2,4-dione core substituted with a 4-isopropylphenylamide group and an N-phenylpentanamide side chain.
Properties
Molecular Formula |
C30H32N4O4 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
5-[2,4-dioxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]quinazolin-3-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C30H32N4O4/c1-21(2)22-15-17-24(18-16-22)32-28(36)20-34-26-13-7-6-12-25(26)29(37)33(30(34)38)19-9-8-14-27(35)31-23-10-4-3-5-11-23/h3-7,10-13,15-18,21H,8-9,14,19-20H2,1-2H3,(H,31,35)(H,32,36) |
InChI Key |
OMKVSBCHKBREFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Isopropylphenyl Group: This step involves the reaction of the quinazolinone intermediate with 4-isopropylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Attachment of the Phenylpentanamide Moiety: The final step involves the acylation of the intermediate with phenylpentanoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Hydroxylated or ketone derivatives of the isopropyl group.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: The quinazolinone core is known for its biological activity, making this compound a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: The compound’s unique structure may allow it to be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the phenylpentanamide moiety may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared to structurally related molecules from the provided evidence, focusing on core motifs, substituents, and inferred pharmacological properties.
Table 1: Comparative Analysis of Key Compounds
*Calculated based on structural formula.
Core Structure and Pharmacophore Differences
- Quinazolinone vs. Piperazine/Pyrazolo-pyrimidine: The target compound’s quinazolinone core enables hydrogen bonding via carbonyl groups, contrasting with the piperazine core’s nitrogen-based basicity (relevant for dopamine receptor binding) and the pyrazolo-pyrimidine’s planar heterocyclic system (kinase ATP-site binding) .
- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
Pharmacological Implications
- Selectivity : The N-phenylpentanamide chain may confer flexibility for binding diverse targets, similar to the pyridinylphenyl group in 7o, which enhances dopamine D3 receptor selectivity .
- Lipophilicity : The 4-isopropylphenyl group (logP ~4.5) suggests higher cell permeability than fluorophenyl derivatives (logP ~3.8) but lower than dichlorophenyl analogs (logP ~5.0*) .
Biological Activity
5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 420.50 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities. The presence of an isopropylphenyl group and a phenylpentanamide moiety further enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3 |
| Molecular Weight | 420.50 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It has the potential to modulate receptors that are critical in signal transduction pathways, influencing various physiological responses.
- Gene Expression : The compound might affect gene expression related to its biological activity, thereby impacting cellular behavior.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline compounds possess significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes within the microorganisms .
Anti-inflammatory Effects
Studies have suggested that quinazoline derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action can be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer properties of a related quinazoline derivative on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity.
- Antimicrobial Testing : Another study tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating strong antimicrobial potential.
- Anti-inflammatory Assessment : In vivo studies using animal models demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan injection, showcasing its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
